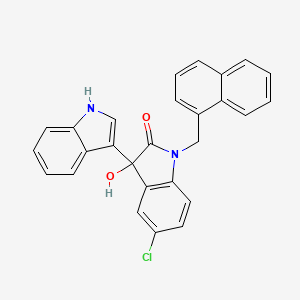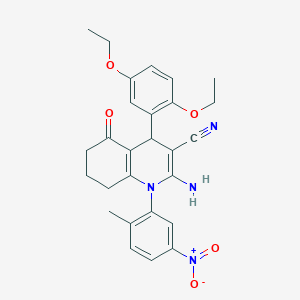
5'-chloro-3'-hydroxy-1'-(naphthalen-1-ylmethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Descripción general
Descripción
5’-chloro-3’-hydroxy-1’-(1-naphthylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a hydroxy group, and a naphthylmethyl group attached to a biindole core. The biindole structure is notable for its two indole units connected through a single bond, which imparts significant stability and reactivity to the molecule.
Métodos De Preparación
The synthesis of 5’-chloro-3’-hydroxy-1’-(1-naphthylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole units, followed by their functionalization and coupling to form the biindole core. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
5’-chloro-3’-hydroxy-1’-(1-naphthylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyindole derivative.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5’-chloro-3’-hydroxy-1’-(1-naphthylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 5’-chloro-3’-hydroxy-1’-(1-naphthylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
5’-chloro-3’-hydroxy-1’-(1-naphthylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can be compared with other similar compounds, such as:
5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one: This compound has a similar biindole core but different functional groups, which may result in different reactivity and applications.
5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one: Another related compound with variations in the substituents attached to the biindole core.
The uniqueness of 5’-chloro-3’-hydroxy-1’-(1-naphthylmethyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one lies in its specific combination of functional groups and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Propiedades
IUPAC Name |
5-chloro-3-hydroxy-3-(1H-indol-3-yl)-1-(naphthalen-1-ylmethyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN2O2/c28-19-12-13-25-22(14-19)27(32,23-15-29-24-11-4-3-10-21(23)24)26(31)30(25)16-18-8-5-7-17-6-1-2-9-20(17)18/h1-15,29,32H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDARGYYRVZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C=C(C=C4)Cl)C(C3=O)(C5=CNC6=CC=CC=C65)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B4102289.png)

![4-({N-[(4-methylphenyl)sulfonyl]alanyl}amino)benzamide](/img/structure/B4102296.png)
![Methyl {1-[(3,4-dichlorophenyl)carbamoyl]-3-oxodecahydroquinoxalin-2-yl}acetate](/img/structure/B4102300.png)
![8-[2-(2,4-Dichlorophenoxy)ethoxy]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B4102304.png)
![methyl 1-{2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B4102311.png)
![2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4102319.png)
![6-amino-3-methyl-4-(5-nitro-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide](/img/structure/B4102322.png)

![2-[(3-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4102340.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4102359.png)
![{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}(pentafluorophenyl)methanone](/img/structure/B4102361.png)
![4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B4102381.png)
![N-{2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4102387.png)
